N2-(cyclohexylmethyl)pyridine-2,4-diamine
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Overview
Description
N2-(cyclohexylmethyl)pyridine-2,4-diamine is an organic compound with the molecular formula C12H19N3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom at the second position and two amino groups at the second and fourth positions of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(cyclohexylmethyl)pyridine-2,4-diamine typically involves the reaction of pyridine-2,4-diamine with cyclohexylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N2-(cyclohexylmethyl)pyridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The amino groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
N2-(cyclohexylmethyl)pyridine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N2-(cyclohexylmethyl)pyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylmethyl group and the amino groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,4-diamine: Lacks the cyclohexylmethyl group, making it less hydrophobic and potentially less effective in certain applications.
N2-(methyl)pyridine-2,4-diamine: Similar structure but with a smaller alkyl group, which may affect its binding affinity and biological activity.
N2-(phenylmethyl)pyridine-2,4-diamine: Contains a phenylmethyl group instead of a cyclohexylmethyl group, which can influence its chemical properties and reactivity.
Uniqueness
N2-(cyclohexylmethyl)pyridine-2,4-diamine is unique due to the presence of the cyclohexylmethyl group, which enhances its hydrophobicity and potentially its ability to interact with hydrophobic pockets in biological targets. This structural feature can make it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
2-N-(cyclohexylmethyl)pyridine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H3,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLNBOAAFONTOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=NC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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